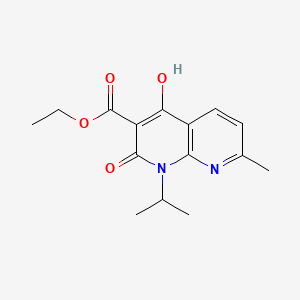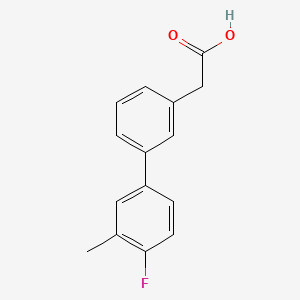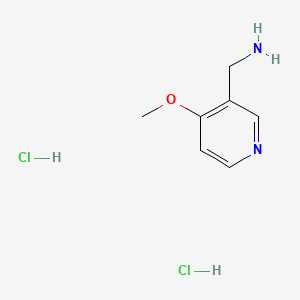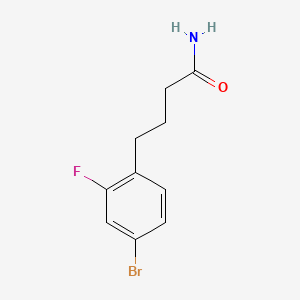![molecular formula C7H9Cl2N3 B567470 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1314723-39-1](/img/structure/B567470.png)
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用機序
Target of Action
The primary targets of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are extracellular signal-regulated kinase (Erk) and poly ADP-ribose polymerase 1 (PARP1) . Erk is a member of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in cell proliferation and differentiation . PARP1 is a key enzyme involved in DNA repair and genomic stability .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities . It demonstrates potent and selective inhibition of Erk2 and causes a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . It also shows potent inhibitory effects on PARP1 enzymatic activity .
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting Erk and PARP1, it disrupts the DNA damage repair process, leading to cell death . It also impacts the expression of genes involved in homologous recombination .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of caspase-3, 8, 9 expression and an increase in the expression of cleaved-PARP . This leads to the inhibition of DNA damage repair in tumors, resulting in significant antitumor effects .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound at a temperature between 2-8°C
生化学分析
Biochemical Properties
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), which are involved in cell signaling pathways . This interaction is significant as it can modulate cellular responses to external stimuli, affecting processes such as cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause cell cycle arrest and apoptosis in certain cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, it affects the phosphorylation status of various proteins, thereby altering their activity and function within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. One notable mechanism is the inhibition of Erks, which leads to a decrease in the phosphorylation of downstream targets such as phospho-RSK . This inhibition disrupts cell signaling pathways that are crucial for cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis . Its stability under various conditions needs to be thoroughly investigated to understand its full potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity while effectively inhibiting target enzymes and pathways. At higher doses, it can cause adverse effects such as toxicity and organ damage . Understanding the dosage thresholds and therapeutic window is crucial for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the need for detailed metabolic studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its function and potency.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d
特性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRGZFZMXMCLTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724851 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314723-39-1 |
Source


|
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
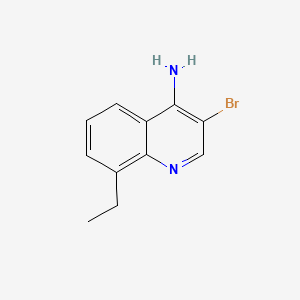
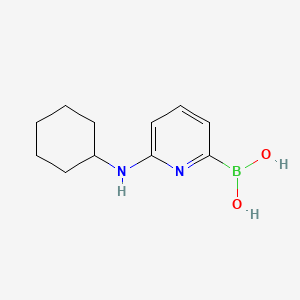

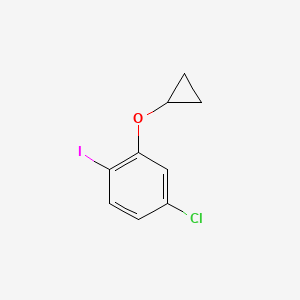
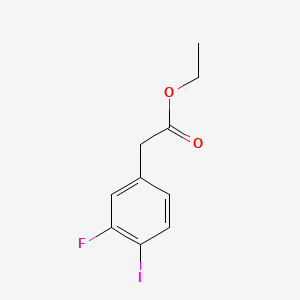
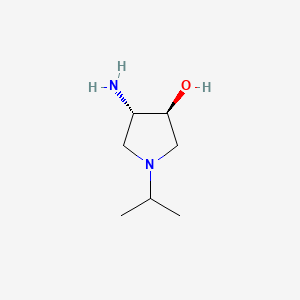
![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)


